molecular formula C11H22N2O2 B13521804 Ethyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate

Ethyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate

Cat. No.: B13521804
M. Wt: 214.30 g/mol
InChI Key: XODPAEXCGMSUHW-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate is a compound belonging to the class of piperidinecarboxylic acids. This compound contains a piperidine ring, which is a six-membered heterocycle with one nitrogen atom and five carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The combined ethyl acetate layer is dried over anhydrous sodium sulfate and evaporated under reduced pressure .

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing and sourcing of raw materials. The process is optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential neuroprotective and anti-inflammatory properties.

    Medicine: Investigated for its potential use in treating neurodegenerative diseases and other medical conditions.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit nitric oxide synthase, which plays a role in various physiological processes. This inhibition can lead to reduced inflammation and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate is unique due to its specific structure and the presence of both ethyl and methylamino groups.

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

ethyl 4-[2-(methylamino)ethyl]piperidine-1-carboxylate

InChI

InChI=1S/C11H22N2O2/c1-3-15-11(14)13-8-5-10(6-9-13)4-7-12-2/h10,12H,3-9H2,1-2H3

InChI Key

XODPAEXCGMSUHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)CCNC

Origin of Product

United States

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